N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide
Overview
Description
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a unique structure with an azepane ring, an ethyl group, and a methoxybenzenesulfonamide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Oxoethyl Group: The oxoethyl group is introduced via acylation reactions using suitable acylating agents.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions.
Temperature and Pressure: Control of temperature and pressure to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can modify the methoxy or ethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Derivatives: Produced via nucleophilic substitution.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its sulfonamide structure.
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.
Pathways: It can interfere with metabolic pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide
- N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide
Uniqueness
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide stands out due to its specific combination of functional groups, which may confer unique biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-19(14-17(20)18-12-6-4-5-7-13-18)24(21,22)16-10-8-15(23-2)9-11-16/h8-11H,3-7,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAPIMCBRZOYAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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